![molecular formula C15H14O B12886148 1-Propyldibenzo[b,d]furan CAS No. 65319-50-8](/img/structure/B12886148.png)
1-Propyldibenzo[b,d]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propyldibenzo[b,d]furan is an organic compound belonging to the class of dibenzofurans Dibenzofurans are heterocyclic aromatic compounds characterized by a furan ring fused to two benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propyldibenzo[b,d]furan can be synthesized through several methods. One common approach involves the cyclization of diaryl ethers. This process typically requires the use of metal catalysts, such as palladium or copper, to facilitate the formation of the dibenzofuran core . Another method involves the photochemical reaction of 2,3-disubstituted benzofurans, which includes photocyclization and subsequent aromatization .
Industrial Production Methods: Industrial production of this compound often relies on the O-arylation of substituted phenols followed by cyclization. This method is favored due to its efficiency and scalability. The use of metal complex catalysis is common in industrial settings to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propyldibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Propyldibenzo[b,d]furan has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Propyldibenzo[b,d]furan and its derivatives involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In medicinal chemistry, its anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes .
Vergleich Mit ähnlichen Verbindungen
Dibenzofuran: The parent compound of 1-Propyldibenzo[b,d]furan, characterized by a similar structure but without the propyl group.
Benzofuran: A simpler structure with only one benzene ring fused to a furan ring.
Dibenzodioxin: Similar in structure but contains an additional oxygen atom in the ring system.
Uniqueness: this compound stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group can enhance its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in certain applications .
Eigenschaften
CAS-Nummer |
65319-50-8 |
|---|---|
Molekularformel |
C15H14O |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
1-propyldibenzofuran |
InChI |
InChI=1S/C15H14O/c1-2-6-11-7-5-10-14-15(11)12-8-3-4-9-13(12)16-14/h3-5,7-10H,2,6H2,1H3 |
InChI-Schlüssel |
BUKJVDSGLXRAGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C2C3=CC=CC=C3OC2=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


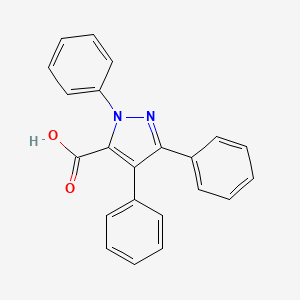

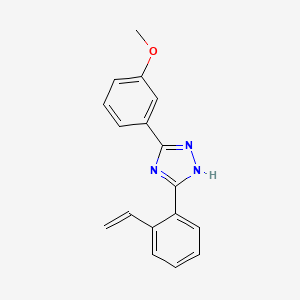
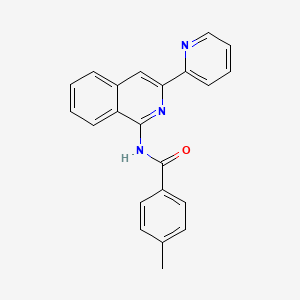
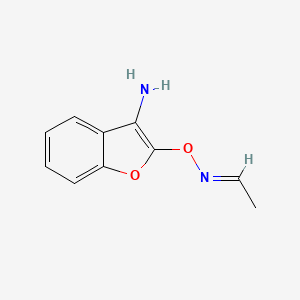
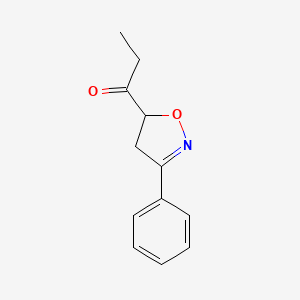

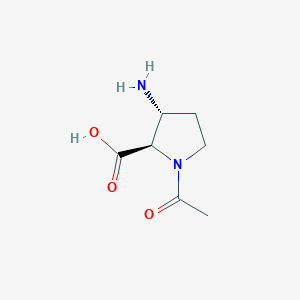
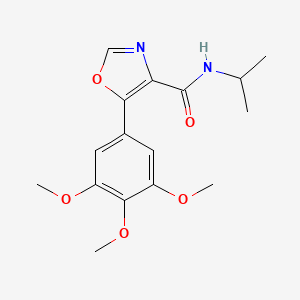
![Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate](/img/structure/B12886120.png)
![3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol](/img/structure/B12886127.png)

![(2S,6R)-2-Methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B12886158.png)
![N-[(1S)-1-phenylpropyl]-2-(quinolin-8-ylsulfonylamino)benzamide](/img/structure/B12886162.png)
